Capeserod hydrochloride
Vue d'ensemble
Description
Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It potently enhances cognition, learning, and memory, and also possesses antidepressant effects .
Synthesis Analysis
The structure-activity relationship of Capeserod hydrochloride was estimated using three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques based on these structures’ field molecular (force and Gaussian field) . The largest contributions are provided by steric and hydrogen bond acceptors properties .Molecular Structure Analysis
The molecular formula of Capeserod hydrochloride is C23H26Cl2N4O4 . The InChI is InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17 (20-21 (19 (18)25)31-13-12-30-20)22-26-28 (23 (29)32-22)16-7-10-27 (11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H .Chemical Reactions Analysis
Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It enhances cognition, learning, and memory .Physical And Chemical Properties Analysis
The molecular weight of Capeserod hydrochloride is 493.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Applications De Recherche Scientifique
-
Cognition Enhancement
- Field : Neuroscience
- Application : Capeserod is a selective 5-HT4 receptor partial agonist that potently enhances cognition .
- Method : The drug works by selectively binding to 5-HT4 receptors, enhancing cognition .
- Results : The drug has shown potential in enhancing cognition, but the specific outcomes and quantitative data are not readily available .
-
Learning Enhancement
- Field : Neuroscience
- Application : Capeserod has been found to enhance learning .
- Method : Similar to its cognition-enhancing effects, Capeserod enhances learning through its action on 5-HT4 receptors .
- Results : While the drug has shown promise in enhancing learning, specific results and quantitative data are not readily available .
-
Memory Enhancement
- Field : Neuroscience
- Application : Capeserod has been used in research for the treatment of memory deficits .
- Method : The drug’s action on 5-HT4 receptors is believed to enhance memory .
- Results : Capeserod was in phase II clinical trials around 2004–2006 for the treatment of memory deficits, but no new information has surfaced since .
-
Antidepressant Effects
- Field : Psychiatry
- Application : Capeserod has been found to possess antidepressant effects .
- Method : The drug’s action on 5-HT4 receptors is believed to contribute to its antidepressant effects .
- Results : While Capeserod has shown antidepressant effects, specific results and quantitative data are not readily available .
-
Treatment of Gastrointestinal Disorders
- Field : Gastroenterology
- Application : Capeserod is being repurposed for the treatment of gastrointestinal disorders .
- Method : The drug’s action on 5-HT4 receptors in the gastrointestinal tract, which perform various functions including gastric emptying, decreasing oesophageal reflux, and promoting intestinal peristalsis, is believed to be beneficial for treating gastrointestinal disorders .
- Results : First Wave BioPharma plans to initiate clinical trials in 2024 to further investigate the potential of Capeserod in treating gastrointestinal disorders .
-
Treatment of Dementia
- Field : Neuroscience
- Application : Capeserod was in phase II clinical trials around 2004–2006 for the treatment of dementia .
- Method : The drug’s action on 5-HT4 receptors is believed to enhance memory, which could potentially be beneficial in the treatment of dementia .
- Results : No new information has surfaced since the phase II clinical trials, and it appears the research may have been abandoned .
-
Gastric Motility
- Field : Gastroenterology
- Application : Capeserod is being developed as a treatment for gastrointestinal indications, including gastroparesis .
- Method : Capeserod, a selective 5-HT4 receptor partial agonist, is designed to promote gastric motility .
- Results : First Wave BioPharma plans to initiate clinical trials in 2024 to further investigate the potential of Capeserod in treating gastrointestinal disorders .
-
Olfactory Associative Learning
- Field : Neuroscience
- Application : Capeserod has been found to completely recover olfactory associative learning after dentate granule cell damage in rats .
- Method : The drug’s action on 5-HT4 receptors is believed to enhance olfactory associative learning .
- Results : While the drug has shown promise in enhancing olfactory associative learning, specific results and quantitative data are not readily available .
-
Treatment of Alzheimer’s Disease
- Field : Neuroscience
- Application : Capeserod was in phase II clinical trials around 2004–2006 for the treatment of Alzheimer’s disease .
- Method : The drug’s action on 5-HT4 receptors is believed to enhance memory, which could potentially be beneficial in the treatment of Alzheimer’s disease .
- Results : No new information has surfaced since the phase II clinical trials, and it appears the research may have been abandoned .
Orientations Futures
First Wave BioPharma has acquired Sanofi’s Capeserod with plans to repurpose it as a gastrointestinal (GI) disease therapy . They plan to meet with the U.S. Food and Drug Administration (FDA) to establish a development and regulatory pathway for Capeserod in GI diseases with the intent to initiate clinical trials in 2024 .
Propriétés
IUPAC Name |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFXZHLRNQJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430955 | |
Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Capeserod hydrochloride | |
CAS RN |
191023-43-5 | |
Record name | Capeserod hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPESEROD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.